

Application Notes & Experimental Protocols for Pyridin-4-YL-methanethiol

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Compound of Interest

Compound Name: Pyridin-4-YL-methanethiol

Cat. No.: B154844

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Abstract

Pyridin-4-YL-methanethiol (also known as 4-pyridylmethanethiol) is a versatile heterocyclic compound distinguished by its terminal thiol (-SH) group and a pyridine ring.[1][2] This unique bifunctional architecture makes it a molecule of significant interest in materials science, nanotechnology, and medicinal chemistry. The thiol group provides a robust anchor for covalent attachment to noble metal surfaces, most notably gold, forming highly ordered self-assembled monolayers (SAMs). Simultaneously, the pyridine moiety offers a site for coordination chemistry, hydrogen bonding, or further synthetic modification, making it a valuable building block and surface engineering tool.[3] This guide provides an in-depth exploration of **Pyridin-4-YL-methanethiol**, presenting its fundamental properties, key applications, and detailed, field-proven experimental protocols for its use in forming SAMs and functionalizing nanoparticles.

Compound Profile: Pyridin-4-YL-methanethiol

A thorough understanding of the physicochemical properties and safety profile of a reagent is a prerequisite for successful and safe experimentation.

Physicochemical Properties

Pyridin-4-YL-methanethiol is a colorless to slightly yellow liquid with a characteristic pungent odor.[4] Its key properties are summarized below.

Property	Value	Source
CAS Number	1822-53-3	[1][2]
Molecular Formula	C ₆ H ₇ NS	[1][4]
Molecular Weight	125.19 g/mol	[1][2]
Boiling Point	109-111 °C (at 8 Torr)	[4][5]
Density	~1.107 g/cm ³ (Predicted)	[4][5]
pKa	8.25 (Predicted)	[5]
SMILES	C1=CN=CC=C1CS	[1]

Safety & Handling

GHS Hazard Statements: **Pyridin-4-YL-methanethiol** is classified as hazardous. It is harmful if swallowed, inhaled, or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[1][6][7]

Precautionary Measures:

- Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[8][9]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles conforming to EN166 standards, and a lab coat.[10][11]
- Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group to a disulfide.[10] Recommended storage temperatures can be as low as -70°C for long-term stability.[7]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[11]

Core Application: Self-Assembled Monolayers (SAMs)

The thiol group of **Pyridin-4-YL-methanethiol** exhibits a strong affinity for gold surfaces, leading to the spontaneous formation of a covalent gold-thiolate (Au-S) bond. This interaction drives the self-assembly of molecules into a densely packed, highly ordered monolayer, creating a new, functionalized surface. The terminal pyridine groups can then be used to control surface properties like wettability, to coordinate metal ions, or to direct the assembly of subsequent layers.[12][13]

Logical Workflow for SAM Formation and Characterization

The process follows a logical sequence from substrate preparation to monolayer formation and subsequent validation.



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Caption: Workflow for preparing and verifying a **Pyridin-4-YL-methanethiol** SAM.

Detailed Protocol 1: Formation of a SAM on a Gold Substrate

This protocol describes the standard procedure for creating a high-quality SAM on a gold-coated silicon wafer.

Rationale: The choice of an alcoholic solvent is crucial as it provides good solubility for the thiol while effectively wetting the hydrophilic gold surface. A prolonged immersion time ensures that the monolayer reaches a state of thermodynamic equilibrium, resulting in a highly ordered and densely packed film.[13]

Materials:

- **Pyridin-4-YL-methanethiol**

- Absolute Ethanol (Spectroscopic Grade)
- Gold-coated substrate (e.g., silicon wafer with Ti/Au layer)
- Piranha solution (7:3 mixture of H₂SO₄:H₂O₂) - EXTREME CAUTION
- Deionized (DI) water (18.2 MΩ·cm)
- Glass beakers, petri dishes, and fine-tipped tweezers
- Nitrogen gas source for drying

Procedure:

- Substrate Cleaning (Critical Step):
 - Causality: This step removes organic contaminants from the gold surface, ensuring uniform monolayer formation. Piranha solution is highly effective but extremely hazardous. A safer alternative is UV-Ozone cleaning.
 - Immerse the gold substrate in freshly prepared Piranha solution for 5-10 minutes. Warning: Piranha solution reacts violently with organic materials. Handle with extreme care and appropriate PPE.
 - Carefully remove the substrate and rinse copiously with DI water, followed by a final rinse with absolute ethanol.
 - Dry the substrate under a gentle stream of nitrogen gas. The surface should be hydrophilic and readily wetted by water.
- Preparation of Thiol Solution:
 - Prepare a 1 mM solution of **Pyridin-4-YL-methanethiol** in absolute ethanol. For a 10 mL solution, this corresponds to dissolving approximately 1.25 mg of the thiol.
 - Causality: A 1 mM concentration is typically sufficient to provide a high flux of molecules to the surface without promoting multilayer formation or excessive waste.
- Monolayer Formation:
 - Immediately immerse the clean, dry gold substrate into the thiol solution.
 - Seal the container (e.g., a glass petri dish with a lid) to prevent solvent evaporation and contamination.
 - Allow the self-assembly process to proceed for 12-24 hours at room temperature.
 - Causality: While initial adsorption is rapid, the subsequent organization into a crystalline-like monolayer is a slower process. Longer incubation times are necessary to minimize defects.[\[14\]](#)
- Post-Assembly Rinsing:
 - Remove the substrate from the thiol solution.

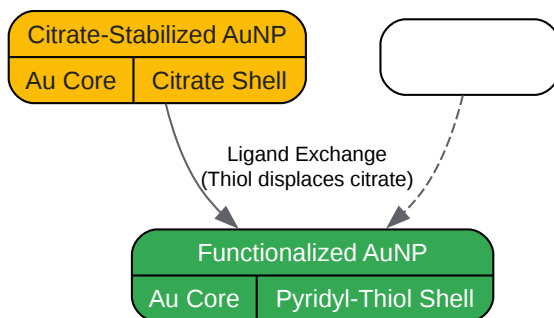
- Rinse thoroughly with fresh absolute ethanol to remove any non-covalently bound (physisorbed) molecules from the surface.
- Dry the functionalized substrate under a gentle stream of nitrogen.
- Verification of SAM Formation:
 - Contact Angle Goniometry: The surface should become more hydrophobic compared to the clean gold substrate. Measure the static water contact angle.
 - X-ray Photoelectron Spectroscopy (XPS): This technique confirms the elemental composition. Expect to see peaks for S 2p (~162 eV for bound thiolate), N 1s (~400 eV), and C 1s. The absence of an S 2p peak around 164 eV indicates minimal unbound thiol.
 - Scanning Tunneling Microscopy (STM): For atomically flat gold (e.g., Au(111)), STM can be used to visualize the molecular packing and ordered domains of the SAM.^[15]

Core Application: Nanoparticle Surface Functionalization

The same thiol-gold chemistry can be applied to functionalize gold or other plasmonic nanoparticles (NPs). This process creates a core-shell structure where the NP core provides the physical properties (e.g., optical or magnetic) and the **Pyridin-4-YL-methanethiol** shell provides chemical functionality and colloidal stability.^{[16][17]}

Mechanism of Nanoparticle Functionalization

The thiol groups readily displace the original stabilizing agents (e.g., citrate) on the nanoparticle surface to form a robust, covalently attached monolayer.



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Caption: Ligand exchange process for functionalizing a gold nanoparticle (AuNP).

Detailed Protocol 2: Functionalization of Gold Nanoparticles (AuNPs)

This protocol is adapted for a standard citrate-synthesized AuNP solution.

Rationale: The functionalization is performed in an aqueous solution to maintain the colloidal stability of the nanoparticles. Adding the thiol solution slowly prevents rapid, uncontrolled aggregation of the nanoparticles as the surface charge is modified.

Centrifugation is an effective method to separate the functionalized, heavier nanoparticles from excess reactants in the supernatant.[18]

Materials:

- Aqueous solution of citrate-stabilized AuNPs (e.g., 20 nm diameter)
- **Pyridin-4-YL-methanethiol**
- Methanol or Ethanol
- DI Water
- Microcentrifuge and tubes

Procedure:

- Prepare Thiol Solution:
 - Prepare a 1 mM solution of **Pyridin-4-YL-methanethiol** in methanol or ethanol.
- Nanoparticle Functionalization:
 - In a microcentrifuge tube, take 1 mL of the AuNP stock solution.
 - While gently vortexing the AuNP solution, add the thiol solution dropwise (e.g., 10-50 μ L).
 - Causality: Slow addition is critical. The pyridine-thiol is neutral, and its binding displaces the negatively charged citrate ions, reducing electrostatic repulsion between NPs. Rapid displacement can lead to irreversible aggregation.
 - Allow the mixture to react for at least 4-6 hours at room temperature on a shaker or rotator to ensure complete ligand exchange.
- Purification of Functionalized AuNPs:
 - Centrifuge the solution at a speed sufficient to pellet the AuNPs (this depends on NP size; e.g., 10,000 x g for 15 minutes for 20 nm AuNPs).
 - A pellet of functionalized AuNPs should form at the bottom of the tube. The supernatant, containing excess thiol and displaced citrate, will be nearly colorless.
 - Carefully remove and discard the supernatant.
 - Resuspend the AuNP pellet in a fresh volume of DI water by vortexing or sonicating briefly.
 - Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unreacted reagents.
- Verification of Functionalization:

- UV-Vis Spectroscopy: A successful functionalization will often result in a slight red-shift (a few nanometers) of the Surface Plasmon Resonance (SPR) peak of the AuNPs. Significant broadening or a large shift indicates aggregation.
- Dynamic Light Scattering (DLS): The hydrodynamic diameter of the functionalized NPs should increase slightly due to the added organic layer. The polydispersity index (PDI) should remain low, indicating a stable, monodisperse solution.
- Zeta Potential: The surface charge will shift from highly negative (for citrate-stabilized NPs) to near-neutral, reflecting the charge of the pyridine moiety at the given pH.
- Transmission Electron Microscopy (TEM): TEM can confirm that the nanoparticles have maintained their size and shape and have not aggregated after functionalization.[19]

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